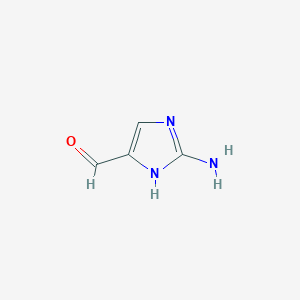

2-Amino-1H-imidazole-5-carbaldehyde

货号:

B164137

CAS 编号:

133746-66-4

分子量:

111.1 g/mol

InChI 键:

LGLCNXSABZEOSM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Amino-1H-imidazole-5-carbaldehyde (CAS 133746-66-4) is a high-value chemical building block primarily used in medicinal chemistry and pharmaceutical research. This multifunctional heterocyclic compound features both an aldehyde and an amino group on its imidazole core, making it a versatile synthon for constructing complex molecules . Its molecular formula is C4H5N3O with a molecular weight of 111.10 g/mol . This compound serves as a critical precursor in the synthesis of various pharmacologically active substances. The imidazole scaffold is a fundamental structure in nature and drug discovery, found in commercially available drugs with activities including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties . The reactivity of the aldehyde group allows for condensation and nucleophilic addition reactions, while the amino group can participate in nucleophilic substitution or serve as a hydrogen bond donor, facilitating the creation of diverse chemical libraries for biological screening. For research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Handling and Storage: Store in a cool, dark place under an inert atmosphere. For long-term stability, it is recommended to store in a freezer, ideally at -20°C . Safety Information: Signal Word: Warning . Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols before use.

属性

IUPAC Name |

2-amino-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCNXSABZEOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564245 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133746-66-4 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

4-Methyl-1H-imidazole-5-carbaldehyde

- Structure : Methyl group at position 4, aldehyde at position 4.

- Molecular Formula : C₅H₆N₂O (MW: 110.11 g/mol).

- Key Differences: The absence of the amino group at position 2 reduces nucleophilic reactivity, while the methyl group enhances lipophilicity.

- Physical Properties: Melting point (165–166°C) suggests higher crystallinity compared to the amino-substituted analog .

- Applications : Used in coordination chemistry and as a precursor for heterocyclic expansions.

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

2-Amino-1H-imidazole-5-carboxylic Acid

- Structure : Carboxylic acid replaces the aldehyde group at position 5.

- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).

- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation via amide bonds, making it suitable for peptide-mimetic drug design.

- Similarity Score: Structural similarity to this compound is 0.89, indicating high overlap except for the terminal functional group .

Benzoimidazole Derivatives

2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid

- Structure : Benzene ring fused to the imidazole core, carboxylic acid at position 5.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Similarity Score : 0.68 , reflecting significant divergence from the parent imidazole scaffold .

Functionalized Analogs in Pharmaceutical Intermediates

2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic Acid

- Structure : Methoxyphenyl and carboxylic acid substituents.

- Molecular Formula : C₁₂H₁₃N₃O₃ (MW: 247.25 g/mol).

- Applications : Serves as a chiral intermediate in asymmetric synthesis for kinase inhibitors .

Comparative Data Table

Key Research Findings

- Reactivity: The aldehyde group in this compound facilitates condensation reactions, whereas carboxylic acid analogs (e.g., 2-Amino-1H-imidazole-5-carboxylic acid) are more suited for amide coupling .

- Biological Activity : Benzoimidazole derivatives exhibit enhanced DNA-binding properties due to aromatic fusion, unlike simpler imidazole analogs .

- Commercial Viability: Discontinuation of this compound by suppliers highlights synthesis challenges or niche demand, contrasting with readily available methyl or phenyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。